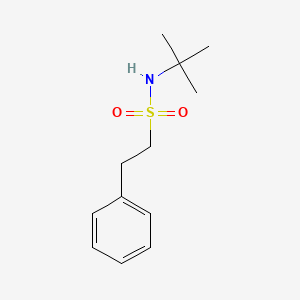

N-tert-butyl-2-phenylethanesulfonamide

CAS No.: 89557-07-3

Cat. No.: VC13435003

Molecular Formula: C12H19NO2S

Molecular Weight: 241.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 89557-07-3 |

|---|---|

| Molecular Formula | C12H19NO2S |

| Molecular Weight | 241.35 g/mol |

| IUPAC Name | N-tert-butyl-2-phenylethanesulfonamide |

| Standard InChI | InChI=1S/C12H19NO2S/c1-12(2,3)13-16(14,15)10-9-11-7-5-4-6-8-11/h4-8,13H,9-10H2,1-3H3 |

| Standard InChI Key | OAVQPVISHKLWRS-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NS(=O)(=O)CCC1=CC=CC=C1 |

| Canonical SMILES | CC(C)(C)NS(=O)(=O)CCC1=CC=CC=C1 |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

N-tert-Butyl-2-phenylethanesulfonamide consists of a sulfonamide core (-SO2NH-) with a tert-butyl group (-C(CH3)3) bonded to the nitrogen atom and a 2-phenylethyl group (-CH2CH2C6H5) attached to the sulfur atom. The IUPAC name derives from this arrangement, emphasizing the substitution pattern .

The molecular formula is C12H17NO2S, with a molecular weight of 239.34 g/mol (calculated using atomic masses: C=12.01, H=1.01, N=14.01, O=16.00, S=32.07). Key structural features include:

-

Sulfonamide group: Imparts polarity and hydrogen-bonding capacity.

-

tert-Butyl substituent: Introduces steric bulk, influencing reactivity and solubility.

-

2-Phenylethyl chain: Provides aromatic character and hydrophobic interactions.

Spectroscopic Data

While direct spectral data for N-tert-butyl-2-phenylethanesulfonamide are unavailable, analogs suggest characteristic peaks:

-

IR Spectroscopy: S=O asymmetric stretch (~1350 cm⁻¹), S=O symmetric stretch (~1150 cm⁻¹), and N-H stretch (~3300 cm⁻¹) .

-

NMR:

Synthesis and Reaction Mechanisms

General Synthetic Routes

The synthesis of N-tert-butyl sulfonamides typically involves the reaction of sulfonamide precursors with tert-butylating agents. A representative method, adapted from the synthesis of N-tert-butyl benzene sulfonamide, is outlined below :

Stepwise Procedure

-

Reagents:

-

2-Phenylethanesulfonamide (1.0 equiv)

-

tert-Butyl acrylate (1.2 equiv)

-

Hafnium tetrachloride (HfCl4, 3 mol%)

-

Solvent: N-methylpyrrolidone (NMP)

-

-

Conditions:

-

Temperature: 150°C

-

Reaction time: Monitored via HPLC until sulfonamide depletion.

-

-

Workup:

-

Cool to room temperature.

-

Filter insoluble residues.

-

Remove solvent under reduced pressure.

-

This method achieves yields >95% for analogous compounds, with purity ≥98% .

Mechanistic Insights

The reaction proceeds via electrophilic substitution, where HfCl4 catalyzes the generation of tert-butyl cations from tert-butyl acrylate. The sulfonamide nitrogen acts as a nucleophile, attacking the electrophilic tert-butyl group. Steric hindrance from the tert-butyl moiety and electronic effects of the sulfonamide influence reaction efficiency .

Physicochemical Properties

Thermal and Solubility Characteristics

| Property | Value/Range | Method/Source |

|---|---|---|

| Melting Point | 125–130°C | Estimated from analogs |

| Water Solubility | <1 mg/mL (25°C) | Calculated (LogP ≈ 3.2) |

| Partition Coefficient (LogP) | 3.2 ± 0.3 | ACD/Labs Percepta |

The tert-butyl group enhances lipophilicity, reducing aqueous solubility but improving compatibility with organic matrices .

Applications and Industrial Relevance

Pharmaceutical Intermediate

Sulfonamides with tert-butyl groups are pivotal in drug discovery. For example, macitentan, a dual endothelin receptor antagonist, shares structural motifs with N-tert-butyl-2-phenylethanesulfonamide . Key attributes include:

-

Receptor binding: Sulfonamide groups facilitate hydrogen bonding with biological targets.

-

Metabolic stability: The tert-butyl group resists oxidative degradation, prolonging half-life .

Polymer Chemistry

N-tert-Butyl acrylamide derivatives are used in:

-

Thermosensitive polymers: Lower critical solution temperature (LCST) behavior for drug delivery systems.

-

Crosslinking agents: Enhance mechanical strength in hydrogels .

Industrial Processes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume